molecular formula C3H6O2 B081698 Methoxyacetaldehyde CAS No. 10312-83-1

Methoxyacetaldehyde

Cat. No.: B081698
CAS No.: 10312-83-1
M. Wt: 74.08 g/mol
InChI Key: YSEFYOVWKJXNCH-UHFFFAOYSA-N
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Mechanism of Action

Methoxyacetaldehyde, also known as 2-Methoxyacetaldehyde, is a chemical compound with the molecular formula C3H6O2 . Its mechanism of action involves several steps and is influenced by various factors. Here is a detailed overview:

Mode of Action

This compound is an intermediate metabolite of 2-Methoxyethanol . It is speculated that the main pathway of 2-Methoxyethanol metabolism is the oxidation to this compound by alcohol dehydrogenase (ADH), and the successive oxidation of this compound to 2-Methoxyacetic acid (MAA) by aldehyde dehydrogenase (ALDH) .

Biochemical Pathways

This compound is involved in the metabolic pathway of 2-Methoxyethanol. The metabolism of 2-Methoxyethanol to this compound, and then to MAA, is a key process. This pathway involves the enzymes alcohol dehydrogenase and aldehyde dehydrogenase .

Result of Action

This compound has been shown to be immunosuppressive in rats following oral dosing . It is also known to induce chromosome aberrations in Chinese hamster ovary cells . These effects indicate that this compound can have significant impacts at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of alcohol dehydrogenase and aldehyde dehydrogenase enzymes, which are involved in its metabolism, can affect its action . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Methoxyacetaldehyde is metabolized in the body through a series of biochemical reactions. The primary enzymes involved in its metabolism are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) . These enzymes interact with this compound, catalyzing its conversion into other compounds. The nature of these interactions is primarily enzymatic, with this compound serving as a substrate for these enzymes.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been shown to have immunosuppressive effects in rats This suggests that this compound may influence cell function by modulating immune responses

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various biomolecules. For instance, it binds to enzymes like ADH and ALDH, influencing their activity . This can lead to changes in gene expression and other cellular processes. The precise molecular mechanisms of this compound’s action remain an active area of research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, studies have shown that the number of HDA6 speckles, which are associated with this compound, increased during drought stress . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to 2-methoxyacetic acid (MAA) via the intermediate metabolite this compound (MAAD) . This process involves enzymes like ADH and ALDH, and may also affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. One study suggests that the activity of this compound was distributed in mitochondrial fractions . This indicates that this compound may be directed to specific compartments or organelles within the cell, potentially influencing its activity or function.

Chemical Reactions Analysis

Methoxyacetaldehyde undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methoxyacetic acid.

    Reduction: It can be reduced to form methoxyethanol.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Methoxyacetaldehyde has several scientific research applications:

Comparison with Similar Compounds

Methoxyacetaldehyde is similar to other aldehyde derivatives such as butyraldehyde and acetaldehyde. it is unique due to its methoxy functional group, which imparts different chemical properties and reactivity. Similar compounds include:

This compound’s unique properties make it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

2-methoxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEFYOVWKJXNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145651
Record name 2-Methoxyacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10312-83-1
Record name Methoxyacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10312-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxyacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxyacetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.617
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHOXYACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4O7K64WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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